molecular formula C9H8F5NO B11481788 3-(Pentafluorophenoxy)propan-1-amine

3-(Pentafluorophenoxy)propan-1-amine

Cat. No.: B11481788
M. Wt: 241.16 g/mol
InChI Key: SNRYOKUMUFGXPS-UHFFFAOYSA-N
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Description

3-(Pentafluorophenoxy)propan-1-amine is an organic compound with the molecular formula C9H8F5NO. It is characterized by the presence of a pentafluorophenoxy group attached to a propan-1-amine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentafluorophenoxy)propan-1-amine typically involves the reaction of pentafluorophenol with 3-chloropropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the pentafluorophenoxy group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Pentafluorophenoxy)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pentafluorophenoxy)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Pentafluorophenoxy)propan-1-amine involves its interaction with specific molecular targets. The pentafluorophenoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenoxypropan-1-amine
  • 3-(Difluoromethoxy)phenoxypropan-1-amine
  • 3-(Fluorophenoxy)propan-1-amine

Uniqueness

3-(Pentafluorophenoxy)propan-1-amine is unique due to the presence of five fluorine atoms on the phenoxy group, which significantly alters its chemical and physical properties compared to similar compounds. This high degree of fluorination enhances its stability, lipophilicity, and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8F5NO

Molecular Weight

241.16 g/mol

IUPAC Name

3-(2,3,4,5,6-pentafluorophenoxy)propan-1-amine

InChI

InChI=1S/C9H8F5NO/c10-4-5(11)7(13)9(8(14)6(4)12)16-3-1-2-15/h1-3,15H2

InChI Key

SNRYOKUMUFGXPS-UHFFFAOYSA-N

Canonical SMILES

C(CN)COC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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